(2-Bromo-3-fluoropyridin-4-yl)methanamine
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Overview
Description
(2-Bromo-3-fluoropyridin-4-yl)methanamine is a chemical compound with the molecular formula C6H6BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-fluoropyridin-4-yl)methanamine typically involves the bromination and fluorination of pyridine derivatives. One common method starts with 2-fluoro-4-methylpyridine, which undergoes bromination to introduce the bromine atom at the 2-position. The resulting intermediate is then subjected to amination to introduce the methanamine group at the 4-position .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-fluoropyridin-4-yl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyridine derivatives .
Scientific Research Applications
(2-Bromo-3-fluoropyridin-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-fluoropyridin-3-yl)methanamine
- (4-Bromo-2-fluoropyridin-3-yl)methanamine
- (5-Bromo-2-fluoropyridin-3-yl)methanamine
Uniqueness
(2-Bromo-3-fluoropyridin-4-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C6H6BrFN2 |
---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(2-bromo-3-fluoropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H,3,9H2 |
InChI Key |
BJWJMLBEOFEVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CN)F)Br |
Origin of Product |
United States |
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